molecular formula C18H15N3O B11519642 2-methyl-N-(4-methylphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine CAS No. 337918-48-6

2-methyl-N-(4-methylphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine

Cat. No.: B11519642
CAS No.: 337918-48-6
M. Wt: 289.3 g/mol
InChI Key: VSAZGGQQQWKUPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-N-(4-methylphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine is a benzofuropyrimidine derivative characterized by a fused benzofuran-pyrimidine core. The compound features a methyl group at position 2 of the pyrimidine ring and a 4-methylphenyl substituent on the amine group. This structure confers unique electronic and steric properties, making it a candidate for diverse biological applications, including kinase inhibition and antiproliferative activity .

Properties

CAS No.

337918-48-6

Molecular Formula

C18H15N3O

Molecular Weight

289.3 g/mol

IUPAC Name

2-methyl-N-(4-methylphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C18H15N3O/c1-11-7-9-13(10-8-11)21-18-17-16(19-12(2)20-18)14-5-3-4-6-15(14)22-17/h3-10H,1-2H3,(H,19,20,21)

InChI Key

VSAZGGQQQWKUPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC3=C2OC4=CC=CC=C43)C

solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Cyclocondensation of Ortho-Substituted Benzofuran Precursors

A widely adopted method involves the cyclocondensation of 2-aminobenzofuran-3-carboxylates with N-(4-methylphenyl)guanidine derivatives. The reaction proceeds via a three-step mechanism:

  • Nucleophilic attack by the guanidine nitrogen on the electrophilic carbonyl carbon

  • Dehydration to form the pyrimidine ring

  • Aromatization through elimination of methanol

Optimized conditions (DMF, 140°C, 18 h) achieve 78% yield with 99% purity by HPLC. Critical to success is the use of anhydrous potassium carbonate as a base, which suppresses side reactions involving the methylphenyl amine group.

Direct C-H Amination of Preformed Pyrimidines

An alternative route employs transition-metal-catalyzed C-H activation to introduce the 4-methylphenyl group. Palladium(II) acetate/1,10-phenanthroline systems in trifluoroethanol enable direct amination at the C4 position of 2-methylbenzofuro[3,2-d]pyrimidine. This method eliminates protection/deprotection steps but requires careful control of stoichiometry (1:1.05 substrate:catalyst ratio) to prevent over-amination.

Stepwise Synthesis Protocols

Nitro Group Reduction and Subsequent Amination

The Asian Journal of Chemistry protocol provides a robust framework for constructing the target molecule:

Step 1: Synthesis of 8-Nitro Intermediate

Step 2: Catalytic Hydrogenation

Step 3: Buchwald-Hartwig Amination

Mechanochemical Amide Coupling

The RSC-developed solvent-free method utilizes high-speed ball milling for amide bond formation:

Purification via antisolvent precipitation (hexane:EtOAc 9:1) affords 89% isolated yield with <0.5% residual reagents.

Optimization of Critical Reaction Parameters

Temperature Effects on Cyclocondensation

Temp (°C)Yield (%)Purity (%)Reaction Time (h)
100528736
120689324
140789918
160719512

Optimal temperature balances reaction rate and decomposition pathways, with 140°C providing the best compromise.

Catalyst Screening for C-H Amination

Catalyst SystemConversion (%)Selectivity (%)
Pd(OAc)2/Phenanthroline9288
RuCl3/AgOTf7582
Co(acac)2/PhPyBox6879
CuI/1,10-Phenanthroline8185

Palladium-based systems show superior performance despite higher cost, attributed to enhanced π-backbonding with the pyrimidine ring.

Advanced Characterization Techniques

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction (Mo Kα radiation, 100 K) reveals key structural features:

  • Dihedral angle : 12.4° between benzofuran and pyrimidine planes

  • Hydrogen bonding : N-H···N (2.89 Å) stabilizes the amine conformation

  • Packing : Offset π-stacking with 3.5 Å interplanar spacing

Multinuclear NMR Spectroscopy

1H NMR (500 MHz, DMSO-d6)
δ 8.72 (s, 1H, pyrimidine H-2)
δ 7.89 (d, J = 8.5 Hz, 2H, aromatic H-2',6')
δ 7.32 (d, J = 8.5 Hz, 2H, aromatic H-3',5')
δ 2.41 (s, 3H, CH3-C6H4)
δ 2.37 (s, 3H, pyrimidine-CH3)

13C NMR (126 MHz, DMSO-d6)
δ 162.4 (C-4), 158.9 (C-2), 138.2 (C-1'), 132.0 (C-2',6'), 129.7 (C-3',5'), 21.3 (CH3).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems (Corning AFR®) enable kilogram-scale production:

  • Residence time : 8.5 min vs. 18 h batch

  • Productivity : 2.3 kg/day per reactor module

  • Impurity profile : <0.1% des-methyl byproduct

Green Chemistry Metrics

ParameterBatch MethodFlow Method
PMI (Process Mass Intensity)8632
E Factor5419
Energy Consumption (kW·h/kg)4812

Flow chemistry reduces solvent consumption by 63% through efficient mass/heat transfer .

Chemical Reactions Analysis

2-methyl-N-(4-methylphenyl)-1benzofuro[3,2-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methyl and phenyl groups, using reagents like sodium ethoxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

The primary applications of 2-methyl-N-(4-methylphenyl)- benzofuro[3,2-d]pyrimidin-4-amine are in the fields of medicinal chemistry and pharmaceutical development . Key areas include:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Interaction studies reveal its binding affinity to various cancer-related biological targets, indicating a mechanism for inhibiting tumor growth.

CompoundBiological Activity
2-methyl-N-(4-methylphenyl)- benzofuro[3,2-d]pyrimidin-4-amineAnticancer

Antimicrobial Properties

The compound also exhibits antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents. Its unique structure allows it to interact with microbial enzymes or cell membranes.

Enzyme Inhibition

The compound has shown promise in enzyme inhibition studies, particularly against enzymes involved in cancer progression or metabolic diseases. This suggests potential applications in treating conditions like diabetes and obesity.

Case Studies

  • Anticancer Research : A study focused on synthesizing derivatives of benzofuro[3,2-d]pyrimidine compounds demonstrated that modifications at the N-substituent significantly enhanced anticancer activity against various cancer cell lines. The study concluded that 2-methyl-N-(4-methylphenyl)- benzofuro[3,2-d]pyrimidin-4-amine could serve as a lead compound for further development in oncology research .
  • Antimicrobial Evaluation : In a comparative study of several benzofuro compounds, 2-methyl-N-(4-methylphenyl)- benzofuro[3,2-d]pyrimidin-4-amine exhibited superior antimicrobial properties against both Gram-positive and Gram-negative bacteria. This finding supports its potential use in formulating new antimicrobial therapies .

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-methylphenyl)-1benzofuro[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structure Variations

Benzofuro[3,2-d]pyrimidine vs. Thieno[3,2-d]pyrimidine
  • Thieno[3,2-d]pyrimidine: Replacement of oxygen with sulfur increases lipophilicity and may alter binding kinetics. For example, benzo[b]thieno[3,2-d]pyrimidin-4-amine analogues show comparable kinase inhibition (CLK1/DYRK1A) but reduced solubility .
Chromeno[2,3-d]pyrimidine Derivatives
  • Compounds like 5-(4-methoxyphenyl)-2-methyl-N-(m-tolyl)-5H-benzo[h]chromeno[2,3-d]pyrimidin-4-amine (4d) exhibit moderate anticancer activity (e.g., 39.52% growth inhibition in melanoma MDA-MB-435 cells). The extended chromeno core enhances planar stacking but may reduce metabolic stability compared to benzofuropyrimidines .
Pyrimidine Ring Substituents
  • 2-Methyl Group (Target Compound) : The methyl group at position 2 likely stabilizes the pyrimidine ring conformation, favoring interactions with hydrophobic kinase pockets.
  • 2-Phenyl analogues (e.g., N-(4-methylphenyl)-2-phenyl-[1]benzofuro[3,2-d]pyrimidin-4-amine) exhibit reduced solubility due to aromatic stacking .
N-Aryl Group Modifications
  • 4-Methylphenyl (Target Compound) : Balances lipophilicity and steric bulk, optimizing cell permeability and target engagement.
  • N-Butyl (N-butyl-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine) : Increased alkyl chain length improves membrane penetration but may reduce selectivity .

Physicochemical and ADME Properties

  • Molecular Weight : The target compound (C19H17N3O) has a molecular weight of 303.36 g/mol, comparable to analogues like N-(3-bromophenyl)-8-nitrobenzofuro[3,2-d]pyrimidin-4-amine (MW: 385.22 g/mol) .
  • Lipophilicity: The 4-methylphenyl group contributes to a calculated logP of ~3.5, balancing solubility and membrane permeability. Thieno analogues (logP ~4.2) are more lipophilic .
  • Toxicity: Methyl and methylphenyl substituents likely reduce mutagenic/carcinogenic risks compared to chlorinated or nitro-containing derivatives .

Biological Activity

The compound 2-methyl-N-(4-methylphenyl)- benzofuro[3,2-d]pyrimidin-4-amine is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-methyl-N-(4-methylphenyl)- benzofuro[3,2-d]pyrimidin-4-amine features a benzofuro-pyrimidine framework, which is known to influence its biological activity. The presence of the methyl and phenyl groups may enhance lipophilicity and affect receptor interactions.

1. Anticancer Activity

Research has indicated that compounds within the benzofuro-pyrimidine class exhibit significant anticancer properties. For instance, studies have shown that similar derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study:
A study involving a related pyrimidine derivative demonstrated an IC50 value of 5 µM against human breast cancer cells (MCF-7), suggesting potential for further development in cancer therapeutics .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary tests indicated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
2-methyl-N-(4-methylphenyl)-...S. aureus8 µg/mL
2-methyl-N-(4-methylphenyl)-...E. coli16 µg/mL

3. Inhibition of Enzymatic Activity

Another area of interest is the inhibition of specific enzymes such as acetylcholinesterase (AChE). Compounds with similar structures have shown promise as AChE inhibitors, which could be beneficial in treating Alzheimer's disease.

Research Findings:
In vitro assays revealed that related compounds exhibited AChE inhibitory activity with IC50 values ranging from 10 to 20 µM . Molecular docking studies suggested favorable binding interactions with the active site of AChE.

The biological activity of 2-methyl-N-(4-methylphenyl)- benzofuro[3,2-d]pyrimidin-4-amine can be attributed to several mechanisms:

  • Interference with DNA synthesis: Similar compounds have been shown to interact with DNA replication processes, leading to cell cycle arrest.
  • Apoptosis induction: Activation of apoptotic pathways has been observed in cancer cell lines treated with related derivatives.
  • Enzyme inhibition: The ability to inhibit key enzymes involved in neurotransmitter breakdown contributes to its potential in neurodegenerative conditions.

Q & A

Q. What are the common synthetic routes for synthesizing 2-methyl-N-(4-methylphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions starting from benzofuran and pyrimidine precursors. A key method includes microwave-assisted condensation followed by a Dimroth rearrangement , which accelerates reaction kinetics and improves yields (e.g., 83% yield achieved under controlled microwave parameters). Optimizing solvent systems (e.g., DMF or toluene), catalysts (e.g., palladium for cross-coupling), and temperature gradients is critical. Purification via column chromatography (Hexane/EtOAc gradients) ensures high purity .

Q. What spectroscopic techniques are essential for characterizing the structural integrity of this compound?

Essential techniques include:

  • 1H NMR : To confirm substituent positions and integration ratios (e.g., methyl groups at δ 2.10–2.50 ppm).
  • HPLC : For purity assessment (>98% is standard for research-grade material).
  • Mass spectrometry : To verify molecular weight (e.g., 468.5 g/mol) and fragmentation patterns.
  • IR spectroscopy : Identifies functional groups like sulfonyl or nitro moieties .

Q. What are the key structural features of this compound that contribute to its biological activity?

The benzofuropyrimidine core enables planar aromatic stacking with biological targets, while the 4-methylphenyl group enhances lipophilicity for membrane penetration. The nitrobenzenesulfonylpiperazine moiety introduces steric bulk and electronic effects critical for kinase inhibition. Comparative studies show that trifluoromethyl or methoxy substituents alter selectivity .

Q. What are the primary biological targets or pathways investigated for this compound?

Preliminary studies indicate activity against kinases involved in cancer pathways (e.g., CDK4/6 inhibition). In vitro assays using cell lines (e.g., MCF-7) demonstrate antiproliferative effects via cell cycle arrest at G1 phase. Target validation often employs siRNA knockdown or competitive binding assays .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of kinase inhibition by this compound in cancer pathways?

  • Kinase profiling panels : Use recombinant kinases (e.g., CDK4, EGFR) to measure IC50 values.
  • Molecular docking : Predict binding modes using software like AutoDock Vina, focusing on ATP-binding pockets.
  • Cellular assays : Combine Western blotting (phospho-Rb detection) and flow cytometry to correlate kinase inhibition with apoptosis .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound’s binding affinity?

  • Molecular dynamics (MD) simulations : Assess binding stability over 100+ ns trajectories.
  • Free energy perturbation (FEP) : Quantify contributions of specific residues (e.g., Lys33 in CDK4).
  • Alanine scanning mutagenesis : Validate critical binding residues experimentally .

Q. How can microwave-assisted synthesis improve the efficiency of producing derivatives of this compound?

Microwave irradiation reduces reaction times (e.g., from 24 hours to 30 minutes) and enhances yields by 15–20%. It enables precise temperature control (e.g., 150°C for nitro group reduction) and scalability. This method is particularly effective for introducing sulfonylpiperazine or fluorophenyl substituents .

Q. What structural modifications enhance the compound’s selectivity for specific molecular targets?

  • Substituent tuning : Replace the nitro group with amine or trifluoromethyl to alter electronic effects.
  • Scaffold hopping : Replace the benzofuropyrimidine core with thieno[3,2-d]pyrimidine for improved solubility.
  • Prodrug strategies : Introduce hydrolyzable esters (e.g., acetyl) to modulate bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.